molecular formula C19H14N2O2 B15078731 2-[(Naphthalen-2-ylamino)methyl]isoindole-1,3-dione

2-[(Naphthalen-2-ylamino)methyl]isoindole-1,3-dione

Cat. No.: B15078731
M. Wt: 302.3 g/mol
InChI Key: RXAURTPZTJUKSI-UHFFFAOYSA-N
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Description

2-[(Naphthalen-2-ylamino)methyl]isoindole-1,3-dione is a derivative of isoindole-1,3-dione, a heterocyclic compound characterized by its two ketone groups at the 1- and 3-positions. This structural modification is critical for its biological activity, particularly in medicinal chemistry, where isoindole derivatives are explored for antitumor, antimicrobial, and enzyme-inhibitory properties .

Synthesis typically involves condensation reactions between hydroxymethyl-substituted isoindole-1,3-dione and naphthalen-2-amine under reflux conditions, often in chloroform or methanol .

Properties

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

2-[(naphthalen-2-ylamino)methyl]isoindole-1,3-dione

InChI

InChI=1S/C19H14N2O2/c22-18-16-7-3-4-8-17(16)19(23)21(18)12-20-15-10-9-13-5-1-2-6-14(13)11-15/h1-11,20H,12H2

InChI Key

RXAURTPZTJUKSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthesis of Chloromethyl-Naphthalen-2-amine

Naphthalen-2-amine is functionalized with a chloromethyl group via reaction with formaldehyde and hydrochloric acid under controlled conditions. This step generates the electrophilic intermediate required for subsequent alkylation.

Alkylation of Potassium Phthalimide

Potassium phthalimide (1.0 mol) is suspended in dimethylformamide (DMF) and reacted with chloromethyl-naphthalen-2-amine (1.0 mol) in the presence of potassium carbonate (1.0 mol) at 110°C for 5 hours. Excess DMF facilitates solubility, while K₂CO₃ acts as a base to deprotonate the phthalimide, enhancing nucleophilicity. The crude product is precipitated in water, filtered, and recrystallized from chloroform to yield the target compound.

Table 1: Optimization of Gabriel Synthesis Conditions

Parameter Optimal Condition Yield (%) Reference
Solvent DMF 94.9
Base K₂CO₃ 94.9
Temperature (°C) 110 94.9
Reaction Time (h) 5 94.9

This method achieves high regioselectivity due to the steric and electronic directing effects of the naphthalene ring.

Copper-Catalyzed Coupling and Annulation

Advanced strategies employ transition metal catalysis to forge C–N bonds between preformed isoindole intermediates and naphthalene derivatives.

Synthesis of Isoindole Intermediate

2-Iodobenzamide derivatives, prepared via Ugi four-component reactions, undergo copper(I)-catalyzed annulation with terminal alkynes or ketones. For example, reacting 2-iodobenzamide with phenylethyne in polyethylene glycol (PEG) at 100°C for 2 hours in the presence of CuBr (20 mol%) and K₂CO₃ yields isoindolin-2-yl-acetamides.

Functionalization with Naphthalen-2-amine

The isoindole intermediate is subsequently coupled with naphthalen-2-amine via Buchwald-Hartwig amination or nucleophilic aromatic substitution. Pd-based catalysts (e.g., Pd(OAc)₂) with Xantphos ligands in toluene at 120°C for 12 hours facilitate this transformation.

Table 2: Copper- and Palladium-Catalyzed Reaction Outcomes

Step Conditions Yield (%) Reference
Annulation (CuBr) PEG, 100°C, 2 h 93
Coupling (Pd) Toluene, 120°C, 12 h 78

This route offers modularity but requires stringent control over catalyst loading and ligand choice to minimize homocoupling byproducts.

Mannich Reaction for Aminomethyl Bridging

The Mannich reaction provides a one-pot route to install the aminomethyl linker between phthalimide and naphthalen-2-amine.

Three-Component Condensation

Phthalimide, naphthalen-2-amine, and formaldehyde react in acetic acid at 80°C for 6 hours. The reaction proceeds via iminium ion formation, followed by nucleophilic attack by phthalimide.

Table 3: Mannich Reaction Parameters

Component Equivalents Role
Phthalimide 1.0 Nucleophile
Naphthalen-2-amine 1.0 Amine donor
Formaldehyde 1.2 Electrophile

Yields for this method are moderate (60–70%) due to competing polymerization of formaldehyde.

Comparative Analysis of Methodologies

Table 4: Method Efficiency and Limitations

Method Advantages Limitations Yield (%)
Gabriel Synthesis High yield, scalability Requires chloromethyl precursor 94.9
Cu/Pd Catalysis Modular, functional group tolerance Costly catalysts, purification 78–93
Mannich Reaction One-pot synthesis Moderate yield, side reactions 60–70

The Gabriel synthesis remains the most industrially viable approach, whereas catalytic methods suit late-stage diversification.

Mechanistic Insights

Gabriel Synthesis Mechanism

  • Deprotonation : K₂CO₃ deprotonates phthalimide, generating a potent nucleophile.
  • Nucleophilic Substitution : The phthalimide anion attacks chloromethyl-naphthalen-2-amine, displacing chloride.
  • Workup : Precipitation in water removes inorganic salts, while recrystallization enhances purity.

Copper-Catalyzed Annulation

  • Oxidative Addition : Cu(I) inserts into the C–I bond of 2-iodobenzamide.
  • Alkyne Activation : Terminal alkynes coordinate to Cu, forming a metallocycle.
  • Reductive Elimination : C–C bond formation yields the isoindole core, followed by nitrene extrusion.

Industrial-Scale Considerations

Continuous flow reactors improve heat and mass transfer in Gabriel syntheses, reducing reaction times from hours to minutes. Solvent recovery systems (e.g., DMF distillation) enhance sustainability, while parametric sensitivity analysis optimizes reagent stoichiometry.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-ylaminomethyl)-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the naphthalene ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as bromine or nucleophilic reagents like sodium methoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydroxyl or amine groups.

    Substitution: Substituted derivatives with halogen or alkoxy groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-ylaminomethyl)-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation, while its antimicrobial activity could result from disrupting bacterial cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-[(Naphthalen-2-ylamino)methyl]isoindole-1,3-dione with structurally related isoindole-1,3-dione derivatives, focusing on substituents, synthesis yields, molecular properties, and biological activities.

Key Observations:

Substituent Effects on Reactivity and Yield :

  • Electron-withdrawing groups (e.g., nitro in 5h ) reduce reaction yields compared to electron-donating groups (e.g., methyl in glycine-derived analogs) .
  • Bulky substituents like naphthalenyl or bromo-imidazopyridine (4a ) may sterically hinder reactions, leading to lower yields .

Biological Activity: Phthalazine-fused derivatives (e.g., 12, 13 in ) exhibit pronounced antitumor activity due to planar aromatic systems that intercalate with DNA . Benzimidazole-containing analogs () show enhanced antimicrobial activity, likely due to improved membrane penetration .

Structural Stability: The hydroxynaphthylideneamino derivative () demonstrates high crystallinity and stability (low R-factor = 0.043), attributed to intramolecular hydrogen bonding between the hydroxyl and ketone groups .

Synthetic Methodologies: Microwave irradiation () and reflux in polar solvents (e.g., ethanol, chloroform) are common strategies, with microwave methods reducing reaction times .

Biological Activity

2-[(Naphthalen-2-ylamino)methyl]isoindole-1,3-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a unique structure that includes naphthalene and isoindole moieties, which are known to contribute to various biological interactions. The IUPAC name for the compound is 2-[(4Z)-4-(4,4-dimethyl-2-naphthalen-2-ylimino-6-oxocyclohexylidene)-4-hydroxybutyl]isoindole-1,3-dione, with a molecular formula of C30H28N2O4.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may act as an inhibitor or activator of various enzymes and receptors, influencing biochemical pathways critical for cellular functions .

Antimicrobial Activity

Studies have shown that derivatives of isoindole compounds exhibit significant antimicrobial properties. For instance, certain derivatives have demonstrated substantial growth inhibition against both Gram-positive and Gram-negative bacteria . The mechanism behind this activity often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Research indicates that isoindole derivatives can exhibit anticancer properties. A study highlighted the synthesis and biological evaluation of various isoindole derivatives, revealing promising cytotoxic effects against cancer cell lines . The structure-activity relationship (SAR) analysis suggested that modifications in the molecular structure could enhance anticancer efficacy.

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialSignificant inhibition against Gram-positive and Gram-negative bacteria.
AnticancerCytotoxic effects observed in several cancer cell lines; potential for further therapeutic development.
Enzyme InhibitionPotential to inhibit cyclooxygenase enzymes (COX-1 and COX-2), impacting inflammatory pathways.

Case Study 1: Antimicrobial Assessment

A recent study assessed the antimicrobial activity of a related compound, demonstrating effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, indicating strong antimicrobial potential .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of isoindole derivatives. The study employed several cancer cell lines to evaluate cytotoxicity through MTT assays. Results indicated that specific modifications to the isoindole structure significantly enhanced cytotoxic effects, suggesting a pathway for drug development targeting cancer therapies .

Q & A

Q. What are the recommended synthetic routes for preparing 2-[(Naphthalen-2-ylamino)methyl]isoindole-1,3-dione, and how can purity be optimized?

The compound is typically synthesized via Schiff base formation. A common method involves refluxing 2-aminoisoindole-1,3-dione with a naphthalen-2-yl aldehyde derivative in ethanol, followed by slow crystallization to isolate the product . Purity optimization requires strict stoichiometric control (e.g., 1:1 molar ratios) and monitoring via TLC using solvent systems like n-hexane:ethyl acetate (9:1). Recrystallization in ethanol under ambient conditions yields high-purity crystals suitable for structural analysis .

Q. How can the structural integrity of this compound be validated post-synthesis?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, mean C–C bond lengths of 0.004 Å and R-factors <0.05 ensure accuracy in bond angle and torsion angle measurements . Complementary techniques include:

  • FT-IR spectroscopy : To verify imine (C=N) stretches (~1600–1650 cm⁻¹) and isoindole-dione carbonyl peaks (~1700–1750 cm⁻¹).
  • NMR spectroscopy : Distinct signals for aromatic protons (δ 7.2–8.5 ppm) and methylene bridges (δ 4.0–4.5 ppm) .

Q. What solvent systems and conditions are optimal for studying its photophysical properties?

Ethanol and DMSO are preferred due to the compound’s solubility and stability. Photoluminescence studies should be conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation of the naphthalene fluorophore. Excitation/emission wavelengths are typically in the UV-vis range (250–400 nm), with Stokes shifts analyzed to assess environmental sensitivity .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for derivatives of this compound?

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level can model transition states and energy barriers for Schiff base formation or substitution reactions. Tools like COMSOL Multiphysics integrate AI to simulate reaction kinetics and optimize parameters (e.g., temperature, solvent polarity) . For example, reaction path searches using quantum chemical calculations reduce trial-and-error experimentation by 30–50% .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s stability?

  • Thermogravimetric analysis (TGA) : Compare experimental decomposition temperatures (e.g., 200–250°C) with DFT-predicated bond dissociation energies.
  • Solvent-effect modeling : Use COSMO-RS simulations to predict solubility discrepancies in polar vs. non-polar solvents .
  • Crystallographic refinement : Address outliers in X-ray data (e.g., Flack parameter analysis) to reconcile spatial arrangements with computational geometries .

Q. How can its fluorescence quenching mechanisms be investigated for sensor applications?

  • Stern-Volmer analysis : Measure quenching constants (KSV) with analytes like metal ions (e.g., Cu²⁺, Fe³⁺) to differentiate static vs. dynamic quenching.
  • Time-resolved fluorescence : Use picosecond lasers to assess lifetime changes (τ), distinguishing electron transfer from energy transfer pathways .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

Follow OECD guidelines using:

  • HepG2 cells : Assess hepatic toxicity via MTT assays (IC50 values).
  • Ames test : Screen mutagenicity with Salmonella typhimurium strains TA98/TA100 .
  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress in cell lines .

Methodological Challenges and Solutions

Q. How to design experiments for studying substituent effects on its bioactivity?

  • Factorial design : Vary substituents (e.g., electron-withdrawing groups on the naphthalene ring) and analyze outcomes (e.g., IC50, fluorescence intensity) using ANOVA .
  • QSAR modeling : Correlate Hammett constants (σ) or log P values with biological endpoints .

Q. What analytical techniques address low yields in scaled-up synthesis?

  • Continuous-flow reactors : Improve heat/mass transfer for higher reproducibility.
  • HPLC-DAD : Monitor intermediates in real-time to identify bottlenecks (e.g., imine hydrolysis) .

Q. How to validate its potential as a fluorescent chemosensor in complex matrices?

  • Selectivity assays : Test against interferents (e.g., serum albumin, anions) using competitive binding studies.
  • Limit of detection (LOD) : Calculate via 3σ/slope method from calibration curves in buffer and spiked biological samples .

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